

GHS Hazard Classification of Benzyl Hexyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl hexyl ether*

Cat. No.: *B11962857*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes.

Introduction

Benzyl hexyl ether (CAS No. 61103-84-2) is an organic compound with applications in various industrial sectors. A thorough understanding of its hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is crucial for ensuring safe handling, use, and disposal. This guide provides a detailed overview of the available GHS hazard classification for **benzyl hexyl ether**, highlighting the existing data and identifying areas where information is currently lacking.

GHS Hazard Classification Summary

Based on aggregated data from multiple notifications to the ECHA (European Chemicals Agency) C&L Inventory, **benzyl hexyl ether** has a harmonized GHS classification for its environmental hazards.^[1]

Table 1: Harmonized GHS Classification of **Benzyl Hexyl Ether**

Hazard Class	Hazard Category	Pictogram	Signal Word	Hazard Statement
Hazardous to the aquatic environment, acute hazard	Acute 1	Warning	H400: Very toxic to aquatic life	
Hazardous to the aquatic environment, long-term hazard	Chronic 1	Warning	H410: Very toxic to aquatic life with long lasting effects	

Note: The classification is based on 38 reports by companies from 1 notification to the ECHA C&L Inventory.[\[1\]](#)

Toxicological and Physicochemical Data

A comprehensive review of publicly available literature and databases reveals a significant lack of experimental data for many of the GHS hazard endpoints for **benzyl hexyl ether**. The available information is summarized below.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of **Benzyl Hexyl Ether**

Property	Value	Source
Molecular Formula	C13H20O	PubChem[1]
Molecular Weight	192.30 g/mol	PubChem[1]
CAS Number	61103-84-2	PubChem[1]
EC Number	667-099-6	LookChem[2]
Boiling Point (estimated)	262°C	TGSC[3]
Vapor Pressure (estimated)	0.0087 hPa @ 20°C	TGSC[3]
Water Solubility (estimated)	0.09 g/L @ 25°C	TGSC[3]
log Pow (XLogP3-AA)	3.9	TGSC[3]

Toxicological Data

There is a notable absence of publicly available, detailed experimental studies on the toxicological profile of **benzyl hexyl ether** for most GHS endpoints. The following table summarizes the data availability.

Table 3: Summary of Available Toxicological Data for **Benzyl Hexyl Ether**

GHS Hazard Endpoint	Data Availability	Summary of Findings
Acute Toxicity (Oral, Dermal, Inhalation)	No data found	No experimental studies (e.g., LD50, LC50) were identified in the public domain.
Skin Corrosion/Irritation	No data found	No in vivo or in vitro studies on skin irritation or corrosion were identified.
Serious Eye Damage/Eye Irritation	No data found	No in vivo or in vitro studies on eye irritation were identified.
Respiratory or Skin Sensitization	No data found	No data available to assess the sensitization potential.
Germ Cell Mutagenicity	No data found	No genotoxicity studies (e.g., Ames test, micronucleus assay) were found.
Carcinogenicity	No data found	No long-term carcinogenicity bioassays have been reported.
Reproductive Toxicity	No data found	No studies on reproductive or developmental toxicity were identified.
Specific Target Organ Toxicity (Single and Repeated Exposure)	No data found	No data available to assess target organ toxicity.
Aspiration Hazard	No data found	No data available to assess aspiration hazard.

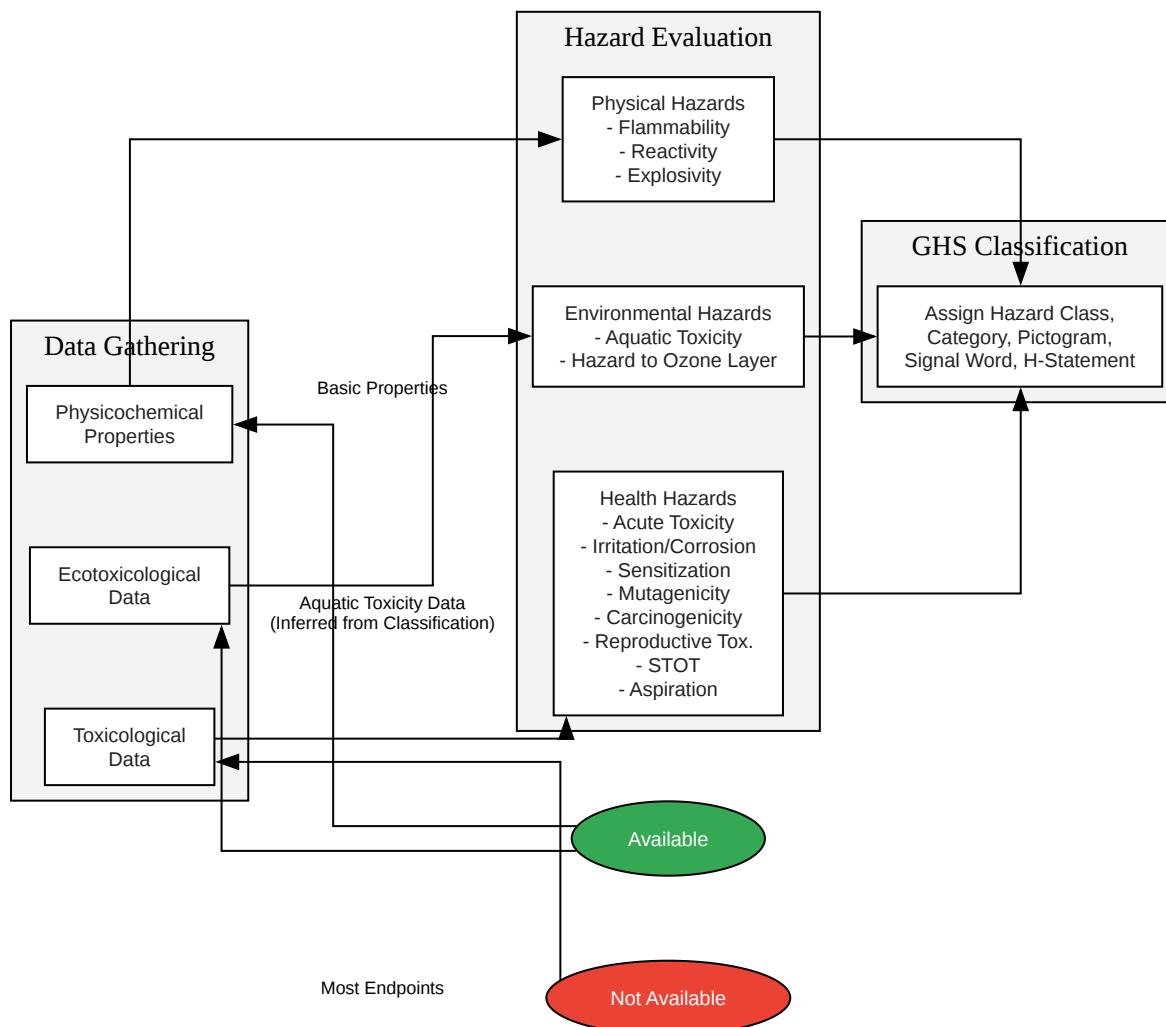
Environmental Hazard Assessment

The primary documented hazard of **benzyl hexyl ether** is its toxicity to the aquatic environment.

Aquatic Toxicity

The classification of **benzyl hexyl ether** as Aquatic Acute 1 and Aquatic Chronic 1 indicates that it is very toxic to aquatic life and causes long-lasting effects.^[1] This classification is typically based on experimental data from studies on representative aquatic organisms (fish, crustaceans, and algae).

While the specific experimental reports (e.g., LC50/EC50 values) for **benzyl hexyl ether** are not readily available in the aggregated sources, the GHS classification implies that the acute toxicity values are ≤ 1 mg/L for at least one trophic level and that the substance is not rapidly biodegradable and/or has a high potential for bioaccumulation ($\log K_{ow} \geq 4$).


Experimental Protocol (General):

Studies to determine aquatic toxicity generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

- Acute Fish Toxicity (OECD 203): Fish (e.g., rainbow trout, zebrafish) are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the fish (LC50) is determined.
- Acute Daphnia Toxicity (OECD 202): Invertebrates like Daphnia magna are exposed for 48 hours, and the concentration that causes immobilization in 50% of the organisms (EC50) is calculated.
- Algae Growth Inhibition Test (OECD 201): The effect of the substance on the growth of algae (e.g., Pseudokirchneriella subcapitata) is measured over 72 hours to determine the concentration that inhibits growth by 50% (EC50).

GHS Classification Workflow and Data Gaps

The following diagram illustrates the logical workflow for GHS hazard classification and highlights the current data gaps for **benzyl hexyl ether**.

[Click to download full resolution via product page](#)

Caption: GHS classification workflow for **benzyl hexyl ether**, indicating available and missing data.

Conclusion for Researchers and Drug Development Professionals

The current, harmonized GHS classification for **benzyl hexyl ether** is limited to its significant hazard to the aquatic environment. For professionals in research and drug development, this indicates that stringent measures must be taken to prevent its release into aquatic systems.

The profound lack of data for all human health hazard endpoints is a critical consideration. In the absence of such data, a precautionary approach should be adopted. It is recommended to handle **benzyl hexyl ether** as a substance of unknown toxicity, employing robust engineering controls (e.g., fume hoods), and appropriate personal protective equipment (gloves, eye protection) to minimize potential exposure. For any application involving this chemical, further toxicological testing would be necessary to fully characterize its hazard profile and ensure worker and environmental safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl hexyl ether | C13H20O | CID 3587332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scent.vn [scent.vn]
- To cite this document: BenchChem. [GHS Hazard Classification of Benzyl Hexyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11962857#ghs-hazard-classification-for-benzyl-hexyl-ether>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com